

# Green Synthesis of 4(3H)-Quinazolinone Analog: Applications and Protocols

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## Compound of Interest

Compound Name: 4(3H)-Quinazolinone

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The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Quinazolinones are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the green synthesis of **4(3H)-quinazolinone** analogs, focusing on methods that minimize or eliminate the use of hazardous reagents and solvents.

## Application Notes

Traditional methods for synthesizing **4(3H)-quinazolinones** often involve harsh reaction conditions, toxic catalysts, and volatile organic solvents, posing significant environmental and health concerns.<sup>[1][2]</sup> Green chemistry approaches offer sustainable alternatives by employing principles such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances. The methods detailed below leverage alternative energy sources like microwave and ultrasound, as well as novel solvent systems like ionic liquids and deep eutectic solvents, to achieve efficient and eco-friendly synthesis of these valuable scaffolds. These protocols are designed to be readily adaptable in research and drug development laboratories, facilitating the exploration of new quinazolinone-based therapeutic agents.

## Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for **4(3H)-quinazolinone** analogs, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-4(3H)-quinazolinones

Entry	Aldehyde	Catalyst (mol%)	Solvent	Power (W)	Time (min)	Yield (%)	Reference
1	Benzaldehyde	SbCl <sub>3</sub> (1)	Solvent-free	200	3-5	94	
2	2-Hydroxybenzaldehyde	SbCl <sub>3</sub> (1)	Solvent-free	200	3-5	80	
3	Benzaldehyde	Tetrabutylammonium bromide	Solvent-free	-	4	-	
4	Various	Pd/CβCAT (0.1)	GVL	-	60	Good to excellent	
5	Benzaldehyde	[BSMIM] OTs	Solvent-free	-	-	-	

Table 2: Ultrasound-Assisted Synthesis of 4(3H)-quinazolinones

Entry	Starting Materials	Catalyst	Solvent	Time (min)	Yield (%)	Reference
1	2-Aminobenzonitrile, Acyl chlorides	Yb(OTf) <sub>3</sub> (10)	Solvent-free	-	87-98	
2	2-Aminobenzamide, Acyl chlorides	Silica-supported Preyssler nanoparticles	-	-	-	
3	Various	-	-	-	High	

Table 3: Other Green Synthesis Methods

Entry	Method	Catalyst/ Conditions	Solvent	Time	Yield (%)	Reference
1	Visible-light photocatalysis	Curcumin-sensitized TiO <sub>2</sub>	-	40 min	up to 97	
2	Catalyst- and solvent-free	Heating under air	Solvent-free	-	up to 97	
3	Ionic Liquid-mediated	[Bmim]BF <sub>4</sub>	Solvent-free	3 h	Moderate to excellent	
4	H <sub>2</sub> O <sub>2</sub> -mediated	H <sub>2</sub> O <sub>2</sub> as oxidant	DMSO	14-20 h	Moderate to good	

## Experimental Protocols

### Protocol 1: Microwave-Assisted Synthesis using Antimony Trichloride

This protocol describes the solvent-free synthesis of 2-phenyl-4(3H)-quinazolinone under microwave irradiation, catalyzed by antimony trichloride.

Materials:

- Anthranilamide
- Benzaldehyde
- Antimony trichloride ( $\text{SbCl}_3$ )
- Ethanol (for crystallization)

Procedure:

- In a microwave-safe reaction vessel, thoroughly mix anthranilamide (2 mmol) and benzaldehyde (2 mmol).
- Add antimony trichloride (1 mol%, 0.02 mmol).
- Place the vessel in a microwave reactor equipped with a condenser.
- Irradiate the mixture at 200 W for 3-5 minutes.
- After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
- Wash the resulting precipitate with water.
- Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.

### Protocol 2: Ultrasound-Assisted Synthesis using Ytterbium Triflate

This protocol outlines the synthesis of **4(3H)-quinazolinones** from 2-aminobenzonitrile and acyl chlorides under ultrasonic irradiation.

Materials:

- 2-Aminobenzonitrile
- Acyl chloride (e.g., benzoyl chloride)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Ytterbium(III) triflate hydrate ( $\text{Yb}(\text{OTf})_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methanol ( $\text{MeOH}$ )

Procedure:

- In a suitable reaction vessel, combine 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), and triethylamine (2.0 mmol).
- Add ytterbium(III) triflate hydrate (0.1 mmol, 10 mol%).
- Place the vessel in an ultrasonic bath and irradiate.
- Monitor the reaction progress using TLC with a mobile phase of  $\text{CH}_2\text{Cl}_2/\text{MeOH}$  (99:1).
- Upon completion, work up the reaction mixture to isolate the desired **4(3H)-quinazolinone**.

### Protocol 3: Catalyst- and Solvent-Free Synthesis

This protocol details an environmentally friendly, one-step synthesis of **4(3H)-quinazolinones** by heating aldehydes and anthranilamides in the presence of air.

Materials:

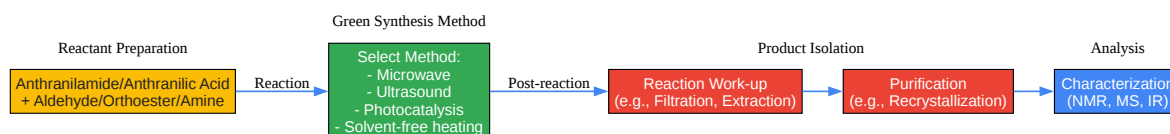
- Anthranilamide

- Aldehyde (aromatic or aliphatic)

Procedure:

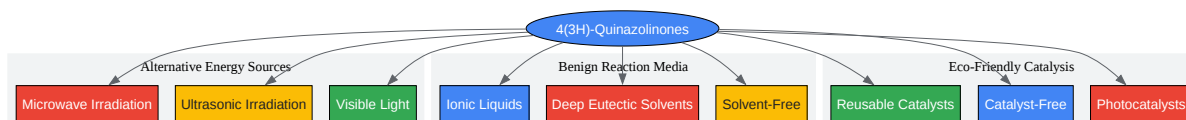
- In a reaction vessel, combine anthranilamide (1 mmol) and the desired aldehyde (1 mmol).
- Heat the mixture under air at an optimized temperature (e.g., 120°C).
- The reaction proceeds without the need for a catalyst or solvent, with air acting as the oxidant.
- Monitor the reaction by TLC.
- Upon completion, the desired **4(3H)-quinazolinone** can be isolated with high yield.

## Visualizations



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Caption: General experimental workflow for green synthesis of **4(3H)-quinazolinones**.



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Caption: Logical relationships of green synthesis strategies for **4(3H)-quinazolinones**.

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## References

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